Fmoc-Phe-OSu
CAS No.: 101214-43-1
Cat. No.: VC21541716
Molecular Formula: C28H24N2O6
Molecular Weight: 484,51 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 101214-43-1 |
---|---|
Molecular Formula | C28H24N2O6 |
Molecular Weight | 484,51 g/mole |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
Standard InChI | InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1 |
Standard InChI Key | VLXHZQQUTCVLGU-DEOSSOPVSA-N |
Isomeric SMILES | C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Chemical Identity and Structure
Nomenclature and Identification
Fmoc-Phe-OSu is formally known as 9-fluorenylmethyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester. The compound possesses several synonyms used across the chemical literature:
Parameter | Details |
---|---|
CAS Number | 101214-43-1 |
Molecular Formula | C₂₈H₂₄N₂O₆ |
Molecular Weight | 484.51 g/mol |
Synonyms | Fmoc-L-Phe-OSu; FMOC-PHENYLALANINE-OSU; FMOC-L-PHENYLALANINE HYDROXYSUCCINIMIDE ESTER; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine succinimidyl ester |
The compound consists of three key structural components: the phenylalanine amino acid core, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the N-terminus, and the OSu (N-hydroxysuccinimide ester) activating group at the C-terminus .
Physical and Chemical Properties
Fmoc-Phe-OSu exhibits specific physicochemical properties that make it particularly suitable for peptide synthesis applications:
Property | Description |
---|---|
Physical Appearance | White to off-white crystalline solid |
Solubility | Readily soluble in DMSO; soluble in dichloromethane (DCM) and dimethylformamide (DMF) |
Storage Conditions | Recommended storage at -20°C |
Stability | Stable for approximately 1 month at -20°C; up to 6 months at -80°C |
For laboratory applications, standard stock solutions can be prepared according to the following guidelines :
Stock Concentration | Amount of Compound Required for Various Weights |
---|---|
1 mg | |
1 mM | 2.0639 mL |
5 mM | 0.4128 mL |
10 mM | 0.2064 mL |
Mechanisms of Action in Peptide Synthesis
Role of the Fmoc Group
The Fmoc group serves as a temporary protecting group for the α-amino terminus during peptide synthesis. This protection is essential to prevent unwanted side reactions and ensure directional peptide bond formation. The Fmoc group offers several advantages over other protecting strategies, particularly the older Boc (tert-butyloxycarbonyl) methodology :
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Orthogonality with side-chain protecting groups
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Mild deprotection conditions using basic reagents (typically 20% piperidine in DMF)
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UV-absorbing properties that allow for reaction monitoring
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Stability under acidic conditions used for side-chain deprotection
The use of Fmoc chemistry has become the method of choice for modern peptide synthesis due to these advantageous properties .
Function of the OSu Component
The N-hydroxysuccinimide ester (OSu) group serves as an activating moiety for the carboxyl terminus, enhancing its reactivity toward nucleophilic attack by amino groups. When Fmoc-Phe-OSu reacts with an amino group from another amino acid or peptide, it forms an amide bond (peptide bond) with the release of N-hydroxysuccinimide as a leaving group.
Reaction Mechanisms in Peptide Coupling
Fmoc-Phe-OSu primarily undergoes nucleophilic substitution reactions during peptide synthesis. The activated OSu ester facilitates the coupling reaction with the amino group of another amino acid or peptide. This reaction typically proceeds as follows:
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The amino group attacks the carbonyl carbon of the OSu ester
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A tetrahedral intermediate forms
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N-hydroxysuccinimide is eliminated as a leaving group
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A new peptide bond is formed
This reaction occurs efficiently under mild conditions, typically in the presence of a base (such as triethylamine or diisopropylethylamine) in solvents like dichloromethane or dimethylformamide.
Applications in Research and Development
Solid-Phase Peptide Synthesis
Fmoc-Phe-OSu is extensively utilized in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. This methodology involves the sequential addition of amino acids to a growing peptide chain attached to a solid support, with Fmoc-Phe-OSu serving as both a protected amino acid and an activated species for coupling reactions .
The Fmoc SPPS method offers several advantages:
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Milder reaction conditions compared to Boc chemistry
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No requirement for corrosive trifluoroacetic acid (TFA) in synthetic cycles
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UV monitoring capability due to the fluorene group
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Compatibility with modified peptides, including phosphorylated and glycosylated variants
Biomedical and Pharmaceutical Applications
In the pharmaceutical industry, Fmoc-Phe-OSu plays a critical role in:
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Development of peptide-based therapeutics
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Synthesis of antimicrobial peptides
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Production of enzyme inhibitors
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Creation of peptide vaccines
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Development of antibody-drug conjugates (ADCs)
Specifically, in ADC development, derivatives of Fmoc-Phe-OSu can serve as cleavable linkers, combining antibodies with cytotoxic drugs to selectively target cancer cells while minimizing damage to healthy tissue.
Biochemical Research Applications
Researchers employ Fmoc-Phe-OSu in various biochemical studies:
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Investigating protein-protein interactions
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Studying enzyme-substrate relationships
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Analyzing peptide structural properties
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Developing novel biomaterials and drug delivery systems
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Creating peptide libraries for drug discovery
Synthesis Methods and Preparation
Conventional Synthetic Routes
The synthesis of Fmoc-Phe-OSu typically involves a two-step process:
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Protection of L-phenylalanine with the Fmoc group:
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Reaction of L-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
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Usually carried out in the presence of a base (e.g., triethylamine) in an organic solvent
-
-
Activation of the carboxyl group:
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Reaction of Fmoc-protected phenylalanine with N-hydroxysuccinimide in the presence of a coupling agent
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Commonly performed using carbodiimide reagents like DCC (dicyclohexylcarbodiimide)
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Alternative Synthetic Approaches
Recent literature describes alternative methods for synthesizing Fmoc-protected amino acids:
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Using Fmoc-Amox as an oxime-based derivative for the introduction of the Fmoc group:
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Conversion from other protected forms:
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Solid-phase approach:
Quality Considerations and Impurities
Common Impurities and Their Origins
Several impurities can affect the quality of Fmoc-Phe-OSu and its performance in peptide synthesis:
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Lossen-type rearrangement products:
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Dipeptide impurities:
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Acetic acid contamination:
Storage Condition | Recommended Duration |
---|---|
-20°C | Up to 1 month |
-80°C | Up to 6 months |
Stock solutions should be stored in separate aliquots to avoid degradation from repeated freeze-thaw cycles .
Quantity | Approximate Price (USD) |
---|---|
1g | $30.00 |
5g | $75.00 |
25g | $300.00 |
These prices may vary between suppliers and are subject to change over time .
Recent Developments and Future Perspectives
Advances in Fmoc-Based Peptide Synthesis
Recent research has focused on improving the efficiency and purity of Fmoc-based peptide synthesis:
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Development of optimized coupling reagents to minimize side reactions
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Introduction of pseudoprolines and backbone protection to facilitate the synthesis of longer peptides
Emerging Applications and Research Directions
Future research involving Fmoc-Phe-OSu and related compounds is likely to focus on:
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Green chemistry approaches to Fmoc-based synthesis
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Application in the synthesis of increasingly complex peptides, including those exceeding 50 amino acids
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Development of novel Fmoc derivatives with enhanced properties
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Integration with automated high-throughput peptide synthesis technologies
The continuous improvement and expansion of Fmoc SPPS applications reflect the growing demand from medicinal chemistry and pharmacology for synthetic peptides .
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